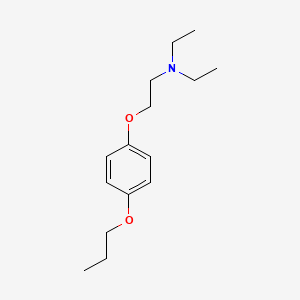![molecular formula C14H13FN6 B5060847 5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5060847.png)
5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine is a chemical compound that has gained attention in the scientific community due to its potential use in research. This compound is a triazine derivative and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of 5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine is not fully understood. However, it has been found to interact with specific receptors in the body such as the adenosine receptor and the cannabinoid receptor. This interaction leads to the activation or inhibition of specific signaling pathways in the body.
Biochemical and Physiological Effects
5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine has been found to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been found to modulate the immune system, regulate blood pressure, and affect the central nervous system.
実験室実験の利点と制限
One of the advantages of using 5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine in lab experiments is its ability to interact with specific receptors in the body. This makes it a useful tool in the study of different diseases and disorders. However, one of the limitations of using this compound is its potential toxicity and side effects. It is important to use this compound in a controlled manner and to follow safety guidelines.
将来の方向性
There are several future directions for the use of 5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine in scientific research. One direction is the development of new drugs that target specific receptors in the body. Another direction is the study of the compound's potential use in the treatment of different diseases and disorders. Additionally, the compound's potential toxicity and side effects should be further studied to ensure its safe use in lab experiments.
Conclusion
In conclusion, 5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine is a chemical compound that has potential applications in scientific research. This compound has been synthesized using various methods and has been found to interact with specific receptors in the body. It has various biochemical and physiological effects and has been used in the development of new drugs and the study of different diseases and disorders. However, it is important to use this compound in a controlled manner and to follow safety guidelines. There are several future directions for the use of this compound in scientific research, including the development of new drugs and the study of its potential toxicity and side effects.
合成法
5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine has been synthesized using different methods. One of the most commonly used methods involves the reaction of 2-(1H-pyrazol-1-yl)ethylamine with 5-(2-fluorophenyl)-1,2,4-triazin-3-ol in the presence of a base such as sodium hydroxide. This reaction leads to the formation of 5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine.
科学的研究の応用
5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine has been found to have potential applications in scientific research. This compound has been used in the development of new drugs due to its ability to interact with specific receptors in the body. It has also been used in the study of different diseases and disorders such as cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
5-(2-fluorophenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6/c15-12-5-2-1-4-11(12)13-10-17-20-14(19-13)16-7-9-21-8-3-6-18-21/h1-6,8,10H,7,9H2,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJBROZNNMUOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=NC(=N2)NCCN3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5060769.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5060774.png)
![2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5060787.png)

![2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5060797.png)

![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5060805.png)

![N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060822.png)
![4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5060828.png)
![N'-{[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5060855.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5060859.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5060864.png)
![3-allyl-5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060872.png)